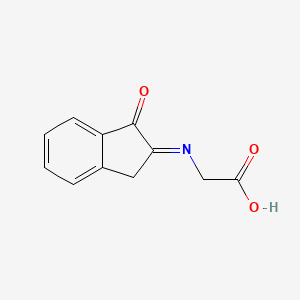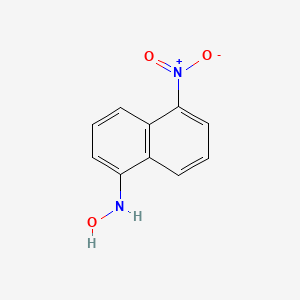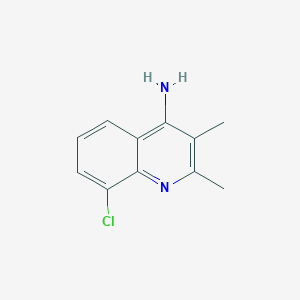
(E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Oxo-1H-inden-2(3H)-ylidene)amino)acetic acid is an organic compound characterized by its unique structure, which includes an indene ring system fused with an amino acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Oxo-1H-inden-2(3H)-ylidene)amino)acetic acid typically involves the condensation of 1-oxo-1H-indene-2-carboxylic acid with glycine or its derivatives under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Oxo-1H-inden-2(3H)-ylidene)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The indene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-((1-Oxo-1H-inden-2(3H)-ylidene)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and coatings.
Mécanisme D'action
The mechanism by which 2-((1-Oxo-1H-inden-2(3H)-ylidene)amino)acetic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxo-1H-inden-2-yl-1H-imidazole-2-carboxylic acid: Shares a similar indene ring structure but differs in its functional groups.
N-(1-oxo-1H-inden-2-yl)acetamide: Another indene derivative with different substituents.
2-(2,3-dihydro-1H-inden-2-ylamino)acetic acid: Similar in structure but with a dihydroindene ring.
Uniqueness
2-((1-Oxo-1H-inden-2(3H)-ylidene)amino)acetic acid is unique due to its specific combination of an indene ring and an amino acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
873876-86-9 |
|---|---|
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
2-[(3-oxo-1H-inden-2-ylidene)amino]acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(14)6-12-9-5-7-3-1-2-4-8(7)11(9)15/h1-4H,5-6H2,(H,13,14) |
Clé InChI |
IYTVRWKWXLZAAP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=O)C1=NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)


![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)
![2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B11898463.png)



![3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)
![2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one](/img/structure/B11898502.png)


